

Application Note: Solid-Phase Extraction (SPE) of Terbumeton from Water Samples

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Compound of Interest		
Compound Name:	Terbumeton	
Cat. No.:	B1683086	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Terbumeton is a triazine herbicide used for selective weed control. Its presence in water sources is a potential environmental concern, necessitating sensitive and reliable analytical methods for its detection. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher enrichment factors, reduced solvent consumption, and improved sample cleanup.[1][2] This application note provides a detailed protocol for the extraction and preconcentration of **Terbumeton** from water samples using SPE, followed by analysis with techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1]

Experimental Protocols

This section details the methodologies for the solid-phase extraction of **Terbumeton** from water samples.

Materials and Reagents

 SPE Cartridges: C18 (500 mg), Graphitized Carbon Black (GCB), or other suitable polymeric cartridges.[1][3]



- Solvents: Methanol (HPLC grade), Ethyl Acetate (GC grade), Dichloromethane, Acetonitrile (HPLC grade), Chloroform.[1][4]
- Reagents: Deionized water, Nitrogen gas.[1]
- Standards: Certified reference standard of **Terbumeton**.

Apparatus

- SPE vacuum manifold
- Vacuum pump
- Conical tubes
- Evaporator (e.g., nitrogen evaporator)
- · Glass bottles for sample collection

Sample Preparation

Water samples should be collected in clean glass bottles and stored at 4°C until analysis. If necessary, filter the samples to remove any particulate matter.[1]

Solid-Phase Extraction (SPE) Protocol for Water Samples

- 1. Cartridge Conditioning:
- Pass 5-10 mL of methanol through the SPE cartridge to wet and activate the sorbent.[1]
- Follow with 5-10 mL of deionized water to equilibrate the sorbent. Ensure the cartridge does not dry out before sample loading.[1]
- 2. Sample Loading:
- Pass the water sample (typically 50-500 mL) through the conditioned cartridge at a controlled flow rate of approximately 3-5 mL/min.[1]



3. Washing:

- After the entire sample has passed through the cartridge, wash it with 5 mL of deionized water to remove any interfering polar compounds.[1]
- 4. Drying:
- Dry the cartridge under vacuum for approximately 10-15 minutes to remove excess water.[1] [4]
- 5. Elution:
- Elute the retained **Terbumeton** with a small volume (e.g., 3-5 mL) of an appropriate organic solvent such as a mixture of ethyl acetate and dichloromethane.[1][4]
- 6. Concentration and Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen.[1]
- Reconstitute the residue in a small, precise volume (e.g., 200 μL to 1 mL) of a suitable solvent (e.g., acetonitrile or mobile phase for HPLC analysis) prior to instrumental analysis.
 [1]

Data Presentation

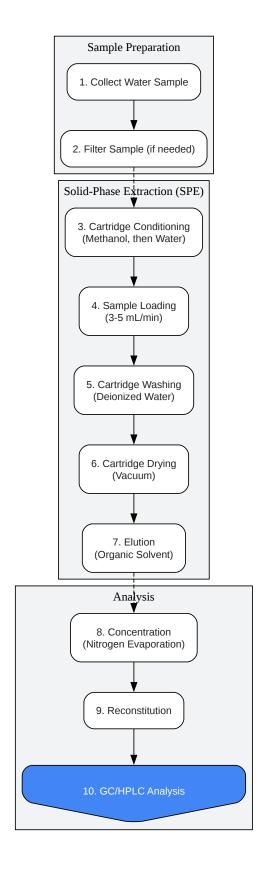
The following table summarizes the performance data for the analysis of **Terbumeton** and other triazine herbicides using SPE followed by chromatographic analysis.



Analyte	Matrix	SPE Sorbent	Recovery (%)	Limit of Detection (LOD) / Limit of Quantific ation (LOQ)	Relative Standard Deviation (RSD) (%)	Referenc e
Terbumeto n	Soil Bulk Water	Graphitized Carbon Black (GCB)	48.0 - 102.0	0.009 μg/L (LOD)	< 9.0	[3]
Triazines (general)	Groundwat er/Surface Water	C18	~30 - >100	< 0.1 μg/L	Not Specified	
Various Pesticides	Drinking Water	Not Specified	83 - 100	0.02 - 0.1 μg/L	2.4 - 8.7	[4]
67 Pesticides	Water	C18 or Oasis HLB	> 65 - 68	2 - 20 ng/L (LOQ)	< 9.7 - 12.3	[5]

Experimental Workflow Diagram





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Caption: Workflow for the solid-phase extraction of **Terbumeton** from water samples.



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